1H and 13C NMR chemical shifts of (thian-3-yl)methyl formate
1H and 13C NMR chemical shifts of (thian-3-yl)methyl formate
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (Thian-3-yl)methyl Formate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This technical guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra for (thian-3-yl)methyl formate. In the absence of publicly available, experimentally verified spectra for this specific compound, this document serves as a foundational reference for researchers, scientists, and drug development professionals. It combines fundamental NMR principles with predictive methodologies to detail the expected chemical shifts, multiplicities, and coupling constants. Furthermore, a rigorous, step-by-step experimental protocol for the acquisition and processing of high-quality NMR data is provided, establishing a complete framework for the empirical validation of the predicted spectral features.
Molecular Structure and NMR Environments
(Thian-3-yl)methyl formate is a molecule composed of a saturated six-membered heterocyclic thiane ring linked via a methylene bridge to a formate ester group. The structural features—namely the electronegative sulfur and oxygen atoms, the carbonyl group, and the conformation of the thiane ring—create distinct electronic environments for each proton and carbon atom. Understanding these unique environments is the first step in interpreting the NMR spectrum.[4] The atoms are numbered for clarity in the discussion that follows.
Caption: Molecular structure of (thian-3-yl)methyl formate.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin splitting). The predictions below are based on established chemical shift ranges and the electronic effects of adjacent functional groups.[5][6]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-formyl (on C9) | 8.0 - 8.2 | Singlet (s) | The formate proton is highly deshielded by the adjacent carbonyl group and oxygen atom, resulting in a characteristic downfield shift. It has no adjacent protons, so it appears as a singlet. |
| H-7 (-CH₂-O) | 4.1 - 4.3 | Doublet (d) | These methylene protons are attached to an electronegative oxygen atom, shifting them downfield. They are coupled to the single proton on C-3, resulting in a doublet. |
| H-3 | 2.9 - 3.2 | Multiplet (m) | This methine proton is deshielded by the substituent and the nearby sulfur atom. It is coupled to protons on C-2, C-4, and C-7, leading to a complex multiplet. |
| H-2, H-6 | 2.5 - 2.8 | Multiplet (m) | Protons on carbons adjacent to the sulfur atom are deshielded. They will show complex splitting due to geminal coupling with each other and vicinal coupling with protons on C-3 and C-5 respectively. |
| H-4, H-5 | 1.7 - 2.1 | Multiplet (m) | These protons are in a more alkane-like environment, appearing further upfield. They exhibit complex splitting from coupling with their geminal and vicinal neighbors. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single peak.[7] The predicted chemical shifts are based on the carbon type and the influence of neighboring electronegative atoms.[8][9]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-9 (C=O) | 160 - 162 | The carbonyl carbon of the formate group is highly deshielded and appears significantly downfield, which is characteristic of ester carbonyls.[8] |
| C-7 (-CH₂-O) | 65 - 70 | This carbon is attached to an electronegative oxygen atom, causing a significant downfield shift into the typical range for ethers and esters. |
| C-3 | 35 - 40 | As the carbon bearing the substituent, its chemical shift is influenced by both the sulfur atom and the attached -CH₂O- group. |
| C-2, C-6 | 28 - 33 | These carbons are adjacent to the sulfur atom, which causes a moderate downfield shift compared to a simple cyclohexane. |
| C-4, C-5 | 24 - 28 | These carbons are the most shielded within the thiane ring, exhibiting chemical shifts closer to those of a standard alkane. |
Proposed Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted spectral data, a structured experimental approach is essential. This protocol outlines a self-validating system for acquiring high-quality NMR spectra.
Sample Preparation
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Synthesis: Synthesize (thian-3-yl)methyl formate, for example, via the esterification of (thian-3-yl)methanol with formic acid or a suitable derivative like methyl formate under transesterification conditions.[10][11] Purify the product using column chromatography or distillation to remove starting materials and byproducts.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[12]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
NMR Experiment Workflow
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR spectra.
Caption: Standard workflow for NMR sample analysis.
Spectrometer Setup and Data Acquisition
The causality behind these parameter choices is to maximize signal-to-noise while ensuring accurate data representation and preventing signal artifacts.
1. Instrument Preparation:
-
Insert the sample into the NMR spectrometer.
-
Locking: Lock the field frequency using the deuterium signal from the solvent (e.g., CDCl₃). This compensates for magnetic field drift.
-
Tuning and Matching: Adjust the probe to the specific frequencies of ¹H and ¹³C to ensure maximum energy transfer and sensitivity.[13]
-
Shimming: Optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.[13]
2. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Spectral Width: Set to approximately 12-15 ppm to cover the entire range of expected proton signals.
-
Acquisition Time: Typically 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): Set to 1-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Spectral Width: Set to a wide range, typically 0-220 ppm, to encompass all possible carbon signals, including the carbonyl.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): Set to 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 128, 256, or more) is required. This is necessary to overcome the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[13]
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain to generate the spectrum.[13]
-
Phasing: Adjust the phase of the spectrum so that all peaks are purely absorptive and symmetrical.
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
Integration (¹H NMR only): Integrate the area under each peak in the ¹H spectrum. The relative ratios of these integrals correspond to the relative number of protons responsible for each signal.
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of (thian-3-yl)methyl formate. The analysis, grounded in fundamental NMR principles, outlines the expected chemical shifts and signal multiplicities for each unique proton and carbon environment. The included experimental protocol offers a robust methodology for researchers to acquire and process high-quality empirical data, enabling a direct comparison with the predictions herein. The synergy between this predictive guide and rigorous experimental verification provides a powerful tool for the unambiguous structural elucidation of (thian-3-yl)methyl formate and related molecules in a research and development setting.
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